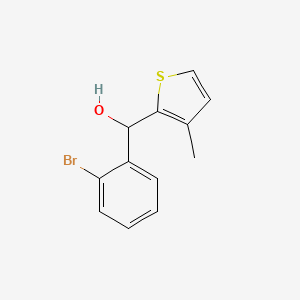
(2-Bromophenyl)(3-methylthiophen-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromophenyl)(3-methylthiophen-2-yl)methanol is an organic compound that features a bromophenyl group and a methylthiophenyl group attached to a methanol moiety. This compound is of interest due to its unique structural properties, which combine the characteristics of both brominated aromatic compounds and thiophene derivatives. These features make it a valuable subject for various chemical and pharmaceutical research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(3-methylthiophen-2-yl)methanol typically involves the following steps:
Grignard Reaction: The initial step involves the formation of a Grignard reagent from 2-bromobenzyl bromide and magnesium in anhydrous ether. This reagent is then reacted with 3-methylthiophene-2-carbaldehyde to form the desired alcohol.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the Grignard reagent. The temperature is maintained at low to moderate levels to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in (2-Bromophenyl)(3-methylthiophen-2-yl)methanol can be oxidized to form the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can undergo reduction reactions, particularly the bromophenyl group, which can be reduced to a phenyl group using hydrogenation techniques.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines or thiols, with palladium catalysts in cross-coupling reactions.
Major Products
Oxidation: (2-Bromophenyl)(3-methylthiophen-2-yl)ketone.
Reduction: (2-Phenyl)(3-methylthiophen-2-yl)methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Bromophenyl)(3-methylthiophen-2-yl)methanol is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
The compound’s structural features make it a candidate for biological studies, particularly in the development of new pharmaceuticals. Its potential interactions with biological targets can be explored to design drugs with specific therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other high-performance materials.
Mécanisme D'action
The mechanism of action of (2-Bromophenyl)(3-methylthiophen-2-yl)methanol in biological systems involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the thiophene moiety can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Bromophenyl)(2-thienyl)methanol: Similar structure but with a thiophene ring instead of a methylthiophene.
(2-Chlorophenyl)(3-methylthiophen-2-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(2-Bromophenyl)(3-methylfuran-2-yl)methanol: Similar structure but with a furan ring instead of thiophene.
Uniqueness
(2-Bromophenyl)(3-methylthiophen-2-yl)methanol stands out due to the presence of both a bromophenyl group and a methylthiophene group. This combination provides unique electronic and steric properties, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H11BrOS |
|---|---|
Poids moléculaire |
283.19 g/mol |
Nom IUPAC |
(2-bromophenyl)-(3-methylthiophen-2-yl)methanol |
InChI |
InChI=1S/C12H11BrOS/c1-8-6-7-15-12(8)11(14)9-4-2-3-5-10(9)13/h2-7,11,14H,1H3 |
Clé InChI |
MKBAVDRNOHNXFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C(C2=CC=CC=C2Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Thia-2-azaspiro[4.5]decane 7,7-dioxide](/img/structure/B12840863.png)
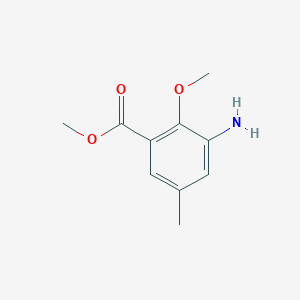
![(5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one](/img/structure/B12840873.png)

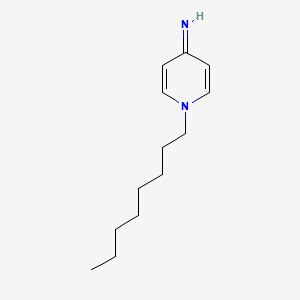
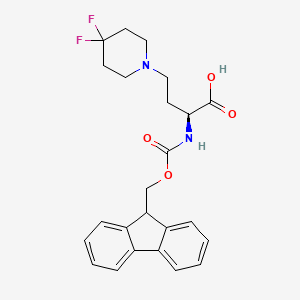
![2-hydroxy-3,3-dimethyl-5-oxo-3,5-dihydro-2H-benzo[g]indole 1-oxide](/img/structure/B12840884.png)
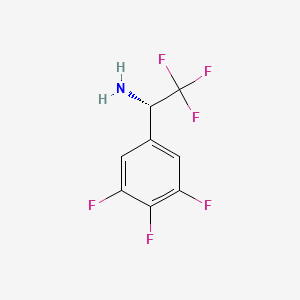
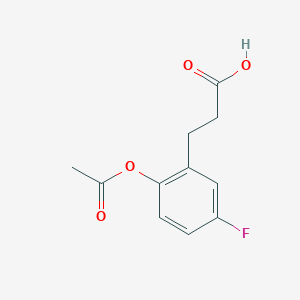
![5-Fluoro-7,12-dimethylbenz[a]anthracene](/img/structure/B12840892.png)
![2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium chloride](/img/structure/B12840893.png)
![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B12840900.png)
![3-(piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12840901.png)
